4-(4-(4,5-Diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)phenyl)morpholine
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Overview
Description
4-(4-(4,5-Diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)phenyl)morpholine is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered ring compounds containing nitrogen, which have many applications in organic chemistry, pharmaceuticals, and natural compounds . This particular compound is characterized by its unique structure, which includes a morpholine ring attached to a phenyl group substituted with a diphenyl-imidazole moiety.
Preparation Methods
The synthesis of 4-(4-(4,5-Diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)phenyl)morpholine can be achieved through multi-component reactions (MCRs), which are one-pot processes starting from three or more materials to give products with fewer byproducts . A common synthetic route involves the condensation of anilines (such as p-toluidine), formaldehyde, and benzil monooxime . The reaction conditions typically include the use of a catalyst, such as a Mn2+ complex of [7-hydroxy-4-methyl-8-coumarinyl] glycine, in ethanol . Industrial production methods may involve similar multi-component reactions but on a larger scale with optimized reaction conditions to increase yield and efficiency.
Chemical Reactions Analysis
4-(4-(4,5-Diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)phenyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(4-(4,5-Diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)phenyl)morpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-(4-(4,5-Diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)phenyl)morpholine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(4-(4,5-Diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)phenyl)morpholine can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar biological activities, including antibacterial and antifungal properties.
Imidazolones: These compounds are structurally similar to imidazoles and have applications in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine ring, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
853310-39-1 |
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Molecular Formula |
C32H29N3O |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
4-[4-[1-(4-methylphenyl)-4,5-diphenylimidazol-2-yl]phenyl]morpholine |
InChI |
InChI=1S/C32H29N3O/c1-24-12-16-29(17-13-24)35-31(26-10-6-3-7-11-26)30(25-8-4-2-5-9-25)33-32(35)27-14-18-28(19-15-27)34-20-22-36-23-21-34/h2-19H,20-23H2,1H3 |
InChI Key |
SZOKQCVVUWKSET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=C2C3=CC=C(C=C3)N4CCOCC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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